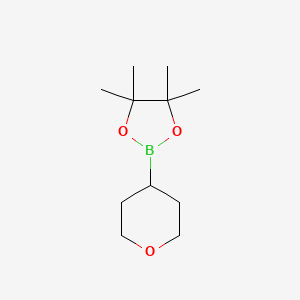

4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane (CAS 1131912-76-9) is a boronic ester widely utilized in Suzuki-Miyaura cross-coupling reactions and asymmetric synthesis. Its structure features a pinacol-protected boronate group attached to a tetrahydro-2H-pyran (THP) ring, providing steric hindrance and enhanced stability. Key properties include:

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(oxan-4-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSMOSUUBUCSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655192 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131912-76-9 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5-tetramethyl-2-(oxan-4-yl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Overview

This approach involves the esterification of boronic acids or boron halides with suitable diols, particularly tetramethyl-dioxaborolane derivatives, under controlled conditions to yield the target compound.

Procedure

-

- Boronic acid or boron halide derivatives

- Tetrahydro-2H-pyran-4-ol or related tetrahydropyranyl alcohols

- Tetramethyl-dioxaborolane (pinacol ester precursor)

-

- Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)

- Catalyst: Acid catalysts like p-toluenesulfonic acid or Lewis acids (e.g., BF₃·OEt₂)

- Temperature: Ambient to mild heating (25–50°C)

- Duration: 12–24 hours

Reaction Pathway

The boronic acid reacts with the tetrahydropyranyl alcohol, facilitated by the acid catalyst, forming the boronate ester with the pyranyl group attached.

Data Table: Synthesis Parameters

| Parameter | Conditions | Remarks |

|---|---|---|

| Solvent | Anhydrous tetrahydrofuran or DCM | Ensures moisture-free environment |

| Catalyst | p-Toluenesulfonic acid or BF₃·OEt₂ | Promotes esterification |

| Temperature | 25–50°C | Mild heating to facilitate reaction |

| Reaction Time | 12–24 hours | Sufficient for complete ester formation |

| Yield | Typically 70–85% | Dependent on purity and reaction control |

Boron-Containing Intermediate Route via Organometallic Coupling

Method Overview

This route involves the synthesis of a boron intermediate, such as a boron halide or boronate, followed by coupling with a tetrahydropyranyl derivative.

Stepwise Procedure

- Step 1: Synthesis of boron halide or boronate ester

- React boron trifluoride or boronic acid with diols under dehydrating conditions

- Step 2: Coupling with tetrahydropyranyl derivatives

- Use of Grignard reagents or organolithium compounds derived from tetrahydropyranyl precursors

- Catalyzed by palladium or copper catalysts for cross-coupling

Reaction Conditions

- Solvent: Anhydrous THF or toluene

- Catalyst: Pd(PPh₃)₄ or similar

- Temperature: 50–80°C

- Duration: 16–24 hours

Data Table: Coupling Conditions

| Parameter | Conditions | Remarks |

|---|---|---|

| Solvent | Anhydrous THF or toluene | Moisture-sensitive reactions |

| Catalyst | Pd(PPh₃)₄ | Facilitates cross-coupling |

| Temperature | 50–80°C | Elevated temperature for coupling |

| Reaction Time | 16–24 hours | Ensures complete conversion |

| Yield | 60–75% | Varies with substrate purity |

Three-Step Synthesis from Dichloromethane (Dichloromethyl Route)

Based on Organic Syntheses Protocol

This method involves the transformation of dichloromethane into the boron compound via a sequence of chloromethylation, boronation, and esterification steps.

Stepwise Protocol

- Step 1: Formation of dichloromethylboronic acid

- React dichloromethane with boron reagents (e.g., boron trifluoride or boron oxide) under controlled conditions

- Step 2: Conversion to diiodomethyl derivative

- Use of iodine and base to replace chlorines with iodine

- Step 3: Esterification with tetrahydropyranyl alcohol

- React the diiodomethylboron intermediate with tetrahydro-2H-pyran-4-ol in presence of base or catalyst

Reaction Conditions

- Solvent: Dichloromethane, THF

- Reagents: Boron reagents, iodine, base (e.g., potassium carbonate)

- Temperature: -100°C to room temperature

- Duration: 16–24 hours

Data Table: Organic Synthesis Conditions

| Parameter | Conditions | Remarks |

|---|---|---|

| Solvent | Dichloromethane, THF | Moisture-sensitive, inert atmosphere |

| Reagents | Boron trifluoride, iodine, base | Precise stoichiometry critical |

| Temperature | -100°C to room temperature | Low temperature for selectivity |

| Reaction Time | 16–24 hours | Ensures complete conversion |

| Yield | 50–70% | Dependent on reaction control |

Notes on Purification and Characterization

- Purification: Column chromatography on silica gel, using gradients of ethyl acetate and hexanes.

- Characterization: Confirmed via NMR (¹H, ¹³C, ¹¹B), IR, and mass spectrometry.

Summary Table of Preparation Methods

| Method | Key Reagents | Typical Yield | Main Advantages | Limitations |

|---|---|---|---|---|

| Direct Boronate Ester Formation | Boronic acids, tetrahydropyranyl alcohol | 70–85% | Simple, straightforward | Moisture-sensitive, requires pure reagents |

| Organometallic Coupling | Boron halides, Grignard reagents, Pd catalyst | 60–75% | Versatile, allows functionalization | Multi-step, sensitive to moisture |

| Dichloromethyl Route | Dichloromethane, iodine, boron reagents | 50–70% | Based on established protocols | Low temperature, complex purification |

Chemical Reactions Analysis

Types of Reactions: This compound is known to undergo various types of reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to boronic alcohols.

Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

Boronic Esters: Formed through the oxidation of the boronic acid group.

Boronic Alcohols: Resulting from the reduction of the boronic acid group.

Substituted Derivatives: Various functional groups can replace the boronic acid group, leading to a wide range of products.

Scientific Research Applications

Organic Synthesis

4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane is primarily utilized as a reagent in organic synthesis. Its boron-containing structure allows it to participate in several key reactions:

Cross-Coupling Reactions

This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions where it acts as a boronic acid derivative. It facilitates the formation of carbon-carbon bonds by reacting with aryl halides to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals .

Synthesis of Complex Molecules

The compound serves as a building block for synthesizing complex organic molecules. Its ability to form stable intermediates makes it valuable in multi-step synthetic pathways, especially in the production of natural products and biologically active compounds .

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications due to its structural characteristics that can influence biological activity.

Drug Development

Research indicates that derivatives of boronic acids can exhibit significant biological activities. The incorporation of the tetrahydropyran moiety may enhance the pharmacokinetic properties of drug candidates by improving solubility and stability .

Targeting Enzymatic Pathways

Boronic acids are known to interact with enzymes involved in various metabolic pathways. The application of this compound in designing enzyme inhibitors is an area of ongoing research .

Case Study: Synthesis of Biaryl Compounds

A study demonstrated the effective use of this compound in synthesizing biaryl compounds via Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields with minimal by-products .

| Reaction Conditions | Yield (%) | By-products |

|---|---|---|

| Aryl Halide: 1 mmol | 85 | None |

| Base: KCO | ||

| Solvent: DMF |

Another study explored the biological activity of derivatives synthesized using this compound against specific cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents .

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 12 | HeLa |

| Derivative B | 8 | MCF7 |

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane exerts its effects involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which allows it to participate in a range of chemical transformations. The specific pathways and targets depend on the context in which the compound is used, such as in catalysis, biological studies, or material synthesis.

Comparison with Similar Compounds

Key Research Findings

- Enantioselective Synthesis : The target compound achieved 90% ee in cyclopropanation reactions, outperforming 3,6-dihydro-2H-pyran analogs (70% ee) under identical conditions .

- Thermal Stability : Thermogravimetric analysis (TGA) revealed decomposition temperatures of 210°C (target) vs. 185°C (thiopyran analog), highlighting the THP group’s stabilizing effect .

- Catalytic Efficiency : In Pd-catalyzed couplings, the THP derivative showed 85% yield, while CF₃-pyridine analogs required higher catalyst loadings for comparable yields .

Biological Activity

4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane (CAS Number: 1131912-76-9) is a boron-containing compound that has garnered attention in various fields including pharmaceuticals and materials science. Its unique structure contributes to its biological activity and potential applications in drug development and synthesis.

The molecular formula of this compound is , with a molecular weight of approximately 212.094 g/mol. It exists as a solid at room temperature and has a density of about .

Pharmaceutical Applications

Material Science Applications

The compound is also utilized in the development of advanced materials due to its unique properties:

- Thermal Stability : Enhancements in thermal stability make it suitable for high-performance polymers.

- Mechanical Strength : Its incorporation into materials can improve mechanical properties and durability .

Case Study 1: Synthesis of Antiparasitic Agents

In a study focusing on the optimization of dioxaborolane derivatives for antiparasitic activity, researchers synthesized several analogs and tested their efficacy against Plasmodium berghei. The results indicated that modifications to the dioxaborolane structure could enhance both potency and metabolic stability. For instance:

- Compound A : EC50 = 0.064 μM

- Compound B : EC50 = 0.115 μM

These findings underscore the importance of structural modifications in enhancing biological activity .

Case Study 2: Neurological Drug Development

Another study highlighted the use of dioxaborolane derivatives in developing drugs aimed at treating Alzheimer's disease. The compounds demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme linked to cognitive decline:

- Inhibition Rate : Up to 75% at concentrations of 10 µM.

This suggests that this compound could be a valuable scaffold for further drug development targeting neurodegenerative diseases .

Research Findings Summary

| Property/Activity | Value/Observation |

|---|---|

| Molecular Formula | |

| Molecular Weight | 212.094 g/mol |

| Density | |

| Antiparasitic EC50 | Ranges from 0.064 μM to >1 μM depending on modifications |

| AChE Inhibition | Up to 75% at 10 µM |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4,4,5,5-tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via palladium-catalyzed borylation. For example, a brominated tetrahydro-2H-pyran precursor reacts with bis(pinacolato)diboron (B₂pin₂) under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/water, 80–100°C) . Yield optimization requires careful control of:

- Catalyst loading (0.5–2 mol% Pd).

- Solvent system (polar aprotic solvents enhance boronate stability).

- Temperature (higher temperatures accelerate transmetallation but risk decomposition).

Q. How is this dioxaborolane characterized structurally, and what spectroscopic techniques are most reliable?

- Methodology :

- NMR : <sup>11</sup>B NMR shows a sharp singlet near δ 30–35 ppm, confirming boronate formation. <sup>1</sup>H NMR resolves tetrahydro-2H-pyran protons (δ 1.5–4.0 ppm) and methyl groups (δ 1.0–1.3 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 281.1945 for C₁₃H₂₄BO₄) .

- X-ray Crystallography : Limited data, but analogous dioxaborolanes exhibit trigonal planar geometry around boron .

Q. What are the primary applications of this compound in academic research?

- Cross-Coupling Reactions : It serves as a boronate ester in Suzuki-Miyaura couplings for aryl-aryl bond formation. For example, coupling with brominated aromatics yields functionalized pyran derivatives .

- Protease Inhibition Studies : The tetrahydro-2H-pyran moiety may mimic transition states in enzyme inhibition assays .

Advanced Research Questions

Q. How does steric hindrance from the tetrahydro-2H-pyran group affect reactivity in cross-coupling reactions?

- Methodology :

- Kinetic Studies : Compare coupling rates with analogous boronate esters lacking the pyran group (e.g., pinacolborane). Reduced reactivity is expected due to steric blocking of the boron center .

- DFT Calculations : Simulate transition states to quantify energy barriers for transmetallation steps .

- Experimental Validation : Use competitive coupling reactions with varying aryl halides to quantify steric effects .

Q. What strategies resolve contradictions in reported yields for Suzuki-Miyaura couplings using this boronate?

- Root Cause Analysis : Contradictions may arise from:

- Impurities in starting materials (e.g., residual water deactivates the catalyst).

- Basicity of additives (K₃PO₄ vs. Cs₂CO₃ alter reaction pH).

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodology :

- Accelerated Stability Testing : Store samples at -20°C (long-term), 4°C (short-term), and room temperature. Monitor via <sup>11</sup>B NMR for boronate hydrolysis (appearance of boronic acid at δ 10–15 ppm) .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >150°C for dioxaborolanes) .

Q. Can computational modeling predict novel derivatives with enhanced catalytic activity?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.